molecular formula C11H16FN3O2 B1396913 (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate CAS No. 905587-30-6

(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate

Cat. No. B1396913
CAS RN: 905587-30-6
M. Wt: 241.26 g/mol
InChI Key: HNXHBDFOMABPAW-ZETCQYMHSA-N
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Description

“(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate” is a chemical compound that is related to a series of pyrazol-3-yl pyrimidin-4-amines . It’s a derivative of 5-fluoropyrimidin-2-yl , which is a fluorinated building block .


Synthesis Analysis

The synthesis of related compounds involves the use of 2-Chloro-5-fluoropyrimidine as a starting material . This compound can react with various amines in the presence of K2CO3, via a C-N bond-forming reaction . A specific synthesis process for “this compound” is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate was synthesized and its crystal structure established, indicating potential applications in chemical synthesis and structural analysis (Liu et al., 2012).
  • In another study, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate was synthesized, demonstrating its role as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a drug used for cancer treatment (Zhao et al., 2017).

Biological Applications

  • The metabolism of 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, a novel dipeptidyl peptidase-4 inhibitor, was investigated in rat liver microsomes. This highlights its potential application in drug metabolism and pharmacokinetics (Yoo et al., 2008).

Medicinal Chemistry

  • A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, was described, underlining its importance in the development of new cancer therapies (Zhang et al., 2009).

Structural Chemistry

  • The synthesis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate demonstrates the versatility of tert-butyl carbamate derivatives in forming stable crystalline structures, useful in studying molecular interactions (Baillargeon et al., 2017).

Biochemical Analysis

Biochemical Properties

(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as amine transaminases, which catalyze the enantioselective amination of ketones using simple amines as amino donors . The compound’s interaction with these enzymes is crucial for the synthesis of chiral amines, which are valuable building blocks for the preparation of active pharmaceutical ingredients (APIs) including antiarrhythmics, antibiotics, anti-epilepsy agents, and antidiabetics .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the Jak/Stat signaling pathway, which is involved in the regulation of immune responses, cell growth, and apoptosis . By inhibiting this pathway, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of the Jak2 kinase, a key enzyme in the Jak/Stat signaling pathway . The compound binds to the active site of Jak2 kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to a decrease in the transcription of genes involved in cell proliferation and survival, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for continuous biotransformation processes . Its degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring and optimization of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting the Jak/Stat signaling pathway and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and immunosuppression. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by amine transaminases . These enzymes catalyze the conversion of the compound into its active form, which can then participate in further biochemical reactions. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it determines the concentration of the active compound at the target site.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s localization within the cell is essential for its activity and function, as it ensures that the compound reaches its intended target sites.

properties

IUPAC Name

tert-butyl N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2/c1-7(9-13-5-8(12)6-14-9)15-10(16)17-11(2,3)4/h5-7H,1-4H3,(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHBDFOMABPAW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163209
Record name 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905587-30-6
Record name 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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